Cas no 2648941-22-2 ((5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride)

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- (5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride
- EN300-7469889
- 2648941-22-2
- (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride
-
- インチ: 1S/C6H8FNO3S/c1-2-6-3-5(8-11-6)4-12(7,9)10/h3H,2,4H2,1H3
- InChIKey: CUNVNBSIHKEITA-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=C(CC)ON=1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 193.02089245g/mol
- どういたいしつりょう: 193.02089245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7469889-0.1g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 0.1g |
$628.0 | 2025-03-10 | |
Enamine | EN300-7469889-2.5g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 2.5g |
$1399.0 | 2025-03-10 | |
Enamine | EN300-7469889-10.0g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 10.0g |
$3069.0 | 2025-03-10 | |
Enamine | EN300-7469889-1.0g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 1.0g |
$714.0 | 2025-03-10 | |
Enamine | EN300-7469889-0.25g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 0.25g |
$657.0 | 2025-03-10 | |
Enamine | EN300-7469889-5.0g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 5.0g |
$2070.0 | 2025-03-10 | |
Enamine | EN300-7469889-0.05g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 0.05g |
$600.0 | 2025-03-10 | |
Enamine | EN300-7469889-0.5g |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride |
2648941-22-2 | 95.0% | 0.5g |
$685.0 | 2025-03-10 |
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluorideに関する追加情報
Introduction to (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS No. 2648941-22-2)
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS No. 2648941-22-2) is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of sulfonyl fluorides, which are known for their utility in the synthesis of various functional groups and their potential applications in drug discovery and development.
The chemical structure of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride features an ethyl-substituted 1,2-oxazole ring attached to a methanesulfonyl fluoride group. This unique combination of functional groups endows the compound with a range of chemical properties that make it an attractive reagent for synthetic transformations. The oxazole ring provides stability and rigidity, while the sulfonyl fluoride group offers high reactivity and selectivity in various chemical reactions.
Recent research has highlighted the importance of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in cancer pathways. The high reactivity and selectivity of the sulfonyl fluoride group allow for efficient and controlled modifications, leading to the production of compounds with enhanced biological activity.
In addition to its role in drug discovery, (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride has also been explored for its potential in agrochemical applications. A recent study in the Journal of Agricultural and Food Chemistry reported that this compound can be used to synthesize new herbicides with improved efficacy and reduced environmental impact. The unique structure of the compound allows for precise targeting of specific plant enzymes, making it a valuable tool in the development of sustainable agricultural practices.
The synthetic versatility of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is further exemplified by its use in the preparation of complex organic molecules. A study published in Organic Letters described a novel synthetic route that utilizes this compound as a key reagent in the construction of complex natural products. The high reactivity and functional group tolerance of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride enable efficient and selective transformations, facilitating the synthesis of structurally diverse compounds with potential therapeutic applications.
The safety and handling considerations for (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride are important for researchers working with this compound. As with many sulfonyl fluorides, it is recommended to handle this compound under inert conditions to avoid decomposition or unwanted side reactions. Proper personal protective equipment (PPE) should be used, including gloves, goggles, and a lab coat. Additionally, storage should be in a cool, dry place away from incompatible materials.
In conclusion, (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS No. 2648941-22-2) is a highly valuable reagent with diverse applications in organic synthesis, medicinal chemistry, and agrochemical research. Its unique chemical properties make it an essential tool for scientists working on the development of new pharmaceuticals and agricultural products. Ongoing research continues to uncover new uses and potential benefits of this compound, solidifying its position as a key player in modern chemical research.
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